molecular formula C19H24N4O6 B14467323 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide CAS No. 66067-52-5

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide

Cat. No.: B14467323
CAS No.: 66067-52-5
M. Wt: 404.4 g/mol
InChI Key: SBJYBUBAKZZKNK-AVGNSLFASA-N
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Description

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of dityrosine, which can affect the peptide’s structural integrity .

Scientific Research Applications

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves its interaction with GnRH receptors. Upon binding to these receptors, the compound acts as a potent inhibitor of gonadotropin secretion. This leads to the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of a hydroxy group on the tyrosyl residue, which can influence its binding affinity and potency compared to other GnRH analogs .

Properties

CAS No.

66067-52-5

Molecular Formula

C19H24N4O6

Molecular Weight

404.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C19H24N4O6/c20-17(27)13-2-1-7-23(13)19(29)12(8-10-3-5-14(24)15(25)9-10)22-18(28)11-4-6-16(26)21-11/h3,5,9,11-13,24-25H,1-2,4,6-8H2,(H2,20,27)(H,21,26)(H,22,28)/t11-,12-,13-/m0/s1

InChI Key

SBJYBUBAKZZKNK-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C3CCC(=O)N3)C(=O)N

Origin of Product

United States

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